molecular formula C13H13NO3S B1289973 4-(4-Methanesulfonylphenoxy)aniline CAS No. 284462-84-6

4-(4-Methanesulfonylphenoxy)aniline

Cat. No. B1289973
CAS RN: 284462-84-6
M. Wt: 263.31 g/mol
InChI Key: YLPRHFLWIYEAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methanesulfonylphenoxy)aniline, also known as MPSA, is a chemical compound commonly used in scientific experiments due to its unique properties. It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(4-Methanesulfonylphenoxy)aniline consists of a benzene ring attached to an aniline group and a methanesulfonyl group . The InChI key for this compound is YLPRHFLWIYEAGT-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Testing

4-(4-Methanesulfonylphenoxy)aniline: is utilized in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods . Its purity and stability make it an ideal compound for calibrating instruments and validating test results in the development of new drugs.

Material Science Research

In material science, this compound is explored for its potential in creating new polymers with unique properties. It can be incorporated into polymer chains to modify electrical conductivity or to enhance the material’s response to external stimuli .

Chemical Synthesis

This aniline derivative serves as a building block in chemical synthesis. Researchers use it to construct complex molecules, particularly in the development of dyes, pigments, and advanced materials with specific optical properties .

Chromatography

Due to its distinct chemical structure, 4-(4-Methanesulfonylphenoxy)aniline is used in chromatography as a standard for separating and identifying similar organic compounds. Its unique retention characteristics assist in the refinement of chromatographic techniques .

Analytical Chemistry

In analytical chemistry, this compound is used for method development and troubleshooting. Its known reactivity and behavior under various conditions provide a benchmark for testing analytical equipment and processes .

Optoelectronic Device Development

The compound’s molecular structure allows for its use in the field of optoelectronics. It can be part of the active layer in organic light-emitting diodes (OLEDs) or other electronic devices where its electron-donating properties are valuable .

Safety And Hazards

4-(4-Methanesulfonylphenoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It is recommended to avoid breathing its dust, gas, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

4-(4-methylsulfonylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPRHFLWIYEAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methanesulfonylphenoxy)aniline

Synthesis routes and methods

Procedure details

4-(4-Methanesulfonyl-phenoxy)nitrobenzene (28 g, 95 mmol) prepared in Step B was dissolved in methanol (500 mL) and ethyl acetate (500 mL). 10% Pd/C (1.0 g) was added thereto, and the mixture was stirred under hydrogen gas of atmospheric pressure for 3 h. After completion of the reaction, the reaction mixture was filtered through a cellite, washed with methanol, concentrated under reduced pressure, and dried over anhydrous magnesium sulfate to give the title compound (25 g, Yield 100%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
100%

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